2-benzyl-4-ethylsulfanylspiro[6H-benzo[h]quinazoline-5,1'-cyclohexane]
Description
2-benzyl-4-ethylsulfanylspiro[6H-benzo[h]quinazoline-5,1’-cyclohexane] is a complex organic compound belonging to the quinazoline family. Quinazolines are known for their diverse biological activities, including antibacterial, antitumor, and antiviral properties . This particular compound features a spiro-fused structure, which often imparts unique chemical and biological properties.
Properties
IUPAC Name |
2-benzyl-4-ethylsulfanylspiro[6H-benzo[h]quinazoline-5,1'-cyclohexane] | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H28N2S/c1-2-29-25-23-24(27-22(28-25)17-19-11-5-3-6-12-19)21-14-8-7-13-20(21)18-26(23)15-9-4-10-16-26/h3,5-8,11-14H,2,4,9-10,15-18H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FNXKZWKQCHDEKK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=NC(=NC2=C1C3(CCCCC3)CC4=CC=CC=C42)CC5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H28N2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-benzyl-4-ethylsulfanylspiro[6H-benzo[h]quinazoline-5,1’-cyclohexane] typically involves multiple steps. One common route starts with the condensation of 3-benzyl-2-sulfanylidene-2,3-dihydro-1H-spiro[benzo[h]quinazoline-5,1’-cycloheptan]-4(6H)-one with 2-(chloromethyl)-5-ethyl-5,6-dihydrobenzo[h]quinazolin-4(3H)-one in the presence of potassium hydroxide . This reaction forms the desired spiro compound with a sulfanyl group at the 4-position.
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized applications and complex synthesis. the general approach would involve scaling up the laboratory synthesis with appropriate modifications to ensure safety, efficiency, and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
2-benzyl-4-ethylsulfanylspiro[6H-benzo[h]quinazoline-5,1’-cyclohexane] undergoes various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The quinazoline ring can be reduced under specific conditions.
Substitution: The benzyl and ethyl groups can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used.
Substitution: Halogenating agents or nucleophiles can be employed for substitution reactions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Reduced quinazoline derivatives.
Substitution: Various substituted quinazoline derivatives depending on the reagents used.
Scientific Research Applications
2-benzyl-4-ethylsulfanylspiro[6H-benzo[h]quinazoline-5,1’-cyclohexane] has several scientific research applications:
Chemistry: Used as a precursor for synthesizing other complex molecules.
Biology: Studied for its potential antibacterial and antitumor activities.
Medicine: Investigated for its potential as a drug candidate due to its biological activities.
Mechanism of Action
The mechanism of action of 2-benzyl-4-ethylsulfanylspiro[6H-benzo[h]quinazoline-5,1’-cyclohexane] involves its interaction with specific molecular targets. The sulfanyl group can interact with thiol groups in proteins, potentially inhibiting their function. The quinazoline ring can intercalate with DNA, disrupting its replication and transcription processes .
Comparison with Similar Compounds
Similar Compounds
- 3-benzyl-2-sulfanylidene-2,3-dihydro-1H-spiro[benzo[h]quinazoline-5,1’-cycloheptan]-4(6H)-one
- 2-thioxo-2,3-dihydro-1H-spiro[benzo[h]quinazoline-5,1’-cycloheptane]-4(6H)-one
Uniqueness
2-benzyl-4-ethylsulfanylspiro[6H-benzo[h]quinazoline-5,1’-cyclohexane] is unique due to its specific spiro-fused structure and the presence of both benzyl and ethylsulfanyl groups. These features contribute to its distinct chemical reactivity and biological activity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
